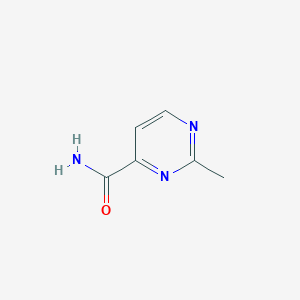

2-Methylpyrimidine-4-carboxamide

Description

BenchChem offers high-quality 2-Methylpyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-methylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C6H7N3O/c1-4-8-3-2-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10) |

InChI Key |

WRWZXZNHYGVRFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Methylpyrimidine-4-carboxamide CAS 88393-97-9 properties

CAS: 88393-97-9 Formula: C₆H₇N₃O Molecular Weight: 137.14 g/mol

Executive Summary

2-Methylpyrimidine-4-carboxamide is a critical pyrimidine building block utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and antitubercular agents. Functioning as a privileged scaffold, the pyrimidine core offers optimal hydrogen-bonding geometry for active site interactions, while the C2-methyl and C4-carboxamide vectors provide distinct handles for structure-activity relationship (SAR) exploration. This guide details its physicochemical profile, industrial-grade synthetic routes, and application in fragment-based drug discovery (FBDD).

Physicochemical Profile

| Property | Value | Notes |

| Appearance | White to off-white solid | Crystalline powder form is typical. |

| Melting Point | 160–165 °C (Estimated) | Experimental values vary by purity; typically >150°C. |

| Solubility | DMSO, Methanol, DMF | Moderate water solubility due to polarity. |

| LogP | ~ -0.3 to 0.1 | Low lipophilicity, ideal for "Lead-Like" space. |

| pKa | ~ 1.5 (Pyrimidine N) | Weakly basic; protonation occurs at N1/N3. |

| H-Bond Donors | 2 (Amide NH₂) | Critical for hinge binding in kinases. |

| H-Bond Acceptors | 3 (N1, N3, C=O) | Facilitates water-mediated bridging. |

Synthetic Methodologies

Method A: The "Oxalacetate" Route (Scalable/Industrial)

This route is preferred for multi-gram to kilogram scale synthesis due to the availability of cheap starting materials and the avoidance of expensive palladium catalysts in the early steps.

Reaction Scheme:

-

Condensation: Acetamidine hydrochloride reacts with diethyl sodium oxalacetate to form the 6-hydroxypyrimidine intermediate.

-

Chlorination: Conversion of the hydroxyl group to a chloride using phosphorus oxychloride (

). -

Dehalogenation: Catalytic hydrogenolysis removes the chlorine atom to yield the 2-methyl substituted ester.

-

Ammonolysis: Treatment with ammonia yields the final carboxamide.

Figure 1: Stepwise synthesis of 2-Methylpyrimidine-4-carboxamide from acyclic precursors.

Detailed Protocol (Step 4: Ammonolysis)

-

Charge: Dissolve Ethyl 2-methylpyrimidine-4-carboxylate (1.0 eq) in Methanol (10 vol).

-

Reagent: Bubble anhydrous Ammonia gas or add 7N

in Methanol (5.0 eq) at 0°C. -

Reaction: Stir the sealed vessel at room temperature for 12–16 hours. Monitor by TLC (

) or LC-MS. -

Workup: Concentrate the solvent in vacuo.

-

Purification: Triturate the residue with diethyl ether or cold ethanol to afford the product as a white solid.

Method B: Minisci Radical Alkylation (Medicinal Chemistry Scale)

For rapid analog generation, the Minisci reaction allows the direct installation of the methyl group onto the pyrimidine core.

-

Reagents:

, -

Mechanism: Generation of a nucleophilic methyl radical which attacks the electron-deficient C2 position of the protonated pyrimidine.

-

Note: This method often yields a mixture of C2 and C6 methylated products, requiring chromatographic separation.

Analytical Characterization

To validate the identity of CAS 88393-97-9, the following spectral signatures are diagnostic:

¹H NMR (400 MHz, DMSO-d₆)

-

δ 8.95 (d, J=5.2 Hz, 1H): H-6 proton. Deshielded due to proximity to N1 and the electron-withdrawing amide.

-

δ 8.15 (br s, 1H): Amide NH (a).

-

δ 7.85 (d, J=5.2 Hz, 1H): H-5 proton. Shows characteristic vicinal coupling with H-6.

-

δ 7.70 (br s, 1H): Amide NH (b).

-

δ 2.68 (s, 3H): C2-Methyl group. Distinct singlet.

LC-MS

-

Ionization: ESI+

-

Observed Mass: [M+H]⁺ = 138.15 m/z.

-

Fragmentation: Loss of

(M-17) is a common fragmentation pathway for primary amides.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

2-Methylpyrimidine-4-carboxamide serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency (LE).

-

Binding Mode: The amide group acts as a donor-acceptor motif, often interacting with the "hinge region" of kinases (e.g., ATP binding site).

-

Growth Vectors: The C5 and C6 positions are open for elaboration (via bromination or C-H activation) to access specificity pockets.

Case Study: MMP-13 Inhibition

Research indicates that fused pyrimidine-carboxamide derivatives are potent inhibitors of Matrix Metalloproteinase-13 (MMP-13), a target for osteoarthritis.[3][4] The 2-methylpyrimidine moiety binds to the S1' specificity pocket, where the nitrogen atoms coordinate with the catalytic Zinc ion or bridge water molecules.

Figure 2: Mechanism of action for pyrimidine-carboxamide based MMP-13 inhibitors.

Safety & Handling (SDS Summary)

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide.

References

-

Synthesis of Pyrimidine Esters: Zhichkin, P., et al.[5] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[5]

-

MMP-13 Inhibitors: Ruminski, P. G., et al.[4] "A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis."[3][4][6] Journal of Medicinal Chemistry, 2016.

-

Minisci Reaction: Duncton, M. A. J., et al. "A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction." Organic Letters, 2010.

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Pyrimidine derivatives."

Sources

2-Methylpyrimidine-4-carboxamide chemical structure and SMILES

Scaffold Analysis, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

2-Methylpyrimidine-4-carboxamide (CAS: 88393-97-9) represents a critical heteroaromatic scaffold in modern drug discovery. Structurally, it combines an electron-deficient pyrimidine core with a polar carboxamide pharmacophore and a lipophilic methyl handle. This specific substitution pattern renders it a versatile "fragment-like" lead, particularly in the design of kinase inhibitors (e.g., EGFR, JAK) and anti-infective agents where the pyrimidine ring acts as a bioisostere for phenyl or pyridine systems. This guide provides a definitive technical analysis of the compound, detailing its cheminformatic identity, a robust synthetic protocol for laboratory production, and its mechanistic role in ligand-protein interactions.

Part 1: Structural Identity & Cheminformatics[1]

The physicochemical profile of 2-methylpyrimidine-4-carboxamide suggests a molecule with high water solubility and low lipophilicity, making it an ideal "head group" for solvent-exposed binding pockets.

Chemical Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 2-Methylpyrimidine-4-carboxamide |

| Common Name | 2-Methyl-4-carbamoylpyrimidine |

| CAS Registry Number | 88393-97-9 |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| SMILES (Canonical) | CC1=NC=CC(=N1)C(N)=O |

| InChI Key | INWJXPKWAWEFMP-UHFFFAOYSA-N (Analogous base structure) |

Physicochemical Properties

| Property | Value | Significance |

| LogP (Predicted) | -0.2 to 0.1 | Indicates high hydrophilicity; suitable for oral bioavailability (Lipinski compliant). |

| TPSA | ~68.9 Ų | Polar surface area dominated by the amide and pyrimidine nitrogens; suggests good membrane permeability. |

| H-Bond Donors | 1 (Amide -NH₂) | Critical for anchoring the molecule in protein active sites (e.g., hinge regions of kinases). |

| H-Bond Acceptors | 3 (N1, N3, C=O) | Facilitates water-bridged interactions or direct backbone bonding. |

Part 2: Synthetic Protocol (Ammonolysis Route)

Methodological Rationale

While 2-methylpyrimidine-4-carboxamide can be synthesized via the hydrolysis of 2-methylpyrimidine-4-carbonitrile, that route often requires harsh acidic or basic conditions that generate significant salt waste.

The Ammonolysis of Methyl 2-methylpyrimidine-4-carboxylate is the superior protocol for research-scale synthesis. It proceeds under mild conditions, offers high atom economy, and provides a self-validating workup (the product spontaneously crystallizes from the reaction matrix).

Reagents & Equipment

-

Precursor: Methyl 2-methylpyrimidine-4-carboxylate (1.0 equiv).

-

Reagent: 7N Ammonia in Methanol (NH₃/MeOH) (Excess, ~10 equiv).

-

Solvent: Anhydrous Methanol (if dilution is needed).

-

Equipment: Sealed pressure tube (or round-bottom flask with secure stopper), magnetic stirrer, vacuum filtration setup.

Step-by-Step Protocol

-

Charge: In a fume hood, add methyl 2-methylpyrimidine-4-carboxylate (e.g., 1.52 g, 10 mmol) to a pressure tube.

-

Solvation: Add anhydrous methanol (5 mL) to dissolve the ester.

-

Reaction: Cool the solution to 0°C in an ice bath. Slowly add 7N NH₃ in MeOH (15 mL). Seal the vessel tightly.

-

Incubation: Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

-

Self-Validating Checkpoint: The starting ester is soluble in methanol. The amide product is significantly less soluble. As the reaction proceeds, a white precipitate should begin to form, visually confirming conversion.

-

-

Monitoring: Analyze a tailored aliquot via TLC (System: 10% MeOH in DCM). The high Rf ester spot should disappear, replaced by a lower Rf spot (Amide).

-

Workup:

-

Cool the suspension to 0°C for 30 minutes to maximize precipitation.

-

Filter the solid under vacuum.

-

Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove residual ester or methanol.

-

-

Drying: Dry the white crystalline solid under high vacuum at 40°C for 4 hours.

Synthesis Workflow Visualization

Caption: Figure 1. One-pot ammonolysis workflow converting the pyrimidine ester to the target carboxamide via nucleophilic acyl substitution.

Part 3: Medicinal Chemistry & Pharmacophore Analysis

The Pyrimidine Bioisostere

The 2-methylpyrimidine core is a privileged scaffold. Unlike a phenyl ring, the pyrimidine nitrogens (N1 and N3) possess lone pairs capable of accepting hydrogen bonds. This allows the scaffold to interact specifically with water networks in protein binding pockets or directly with backbone residues (e.g., in the ATP-binding site of kinases).

The Carboxamide "Anchor"

The C4-carboxamide group acts as a classic donor-acceptor motif:

-

NH₂ (Donor): Frequently forms H-bonds with backbone carbonyls (e.g., the "hinge" region of kinases like EGFR or CDK).

-

C=O (Acceptor): Interacts with backbone amides or conserved water molecules.

The 2-Methyl "Gatekeeper"

The methyl group at the C2 position serves two functions:

-

Steric Occlusion: It can induce a twist in the molecule or fill small hydrophobic pockets (e.g., the gatekeeper region), improving selectivity over non-methylated analogs.

-

Metabolic Stability: It blocks the C2 position from nucleophilic attack or oxidative metabolism, extending the half-life of the pharmacophore.

Interaction Logic Diagram

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold against typical protein targets.

Part 4: Analytical Characterization (Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 8.90 (d, J=5.2 Hz, 1H): Proton at C6 position (deshielded by adjacent N1).

-

δ 8.10 (br s, 1H): Amide NH (a).

-

δ 7.85 (d, J=5.2 Hz, 1H): Proton at C5 position.

-

δ 7.65 (br s, 1H): Amide NH (b).

-

δ 2.68 (s, 3H): Methyl group at C2.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]⁺ = 138.15 Da.

-

Fragmentation: Loss of -NH₃ (17 Da) or -CONH₂ (44 Da) is common in high-energy collisions.

References

-

PubChem. (2025).[1][2][3] Compound Summary: 2-Methylpyrimidine-4-carboxamide (CID 88393-97-9). National Library of Medicine. [Link]

-

Willems, H. M. G., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.[4] Journal of Medicinal Chemistry, 63(23). [Link]

Sources

- 1. Pyrimidine-4-carboxamide | C5H5N3O | CID 17861762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-methyl-4-pyridinyl)pyrimidine-4-carboxamide | C11H10N4O | CID 110699244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of 2-Methylpyrimidine-4-carboxamide

Executive Summary

2-Methylpyrimidine-4-carboxamide (CAS: 88393-97-9) represents a critical heteroaromatic scaffold in modern medicinal chemistry. Functioning primarily as a fragment-based lead and a bioisostere for benzamides, this moiety is integral to the development of kinase inhibitors, antivirals, and metabolic regulators. Its amphiphilic nature—combining a polar carboxamide headgroup with a lipophilic, electron-deficient pyrimidine core—makes it a versatile building block for optimizing ligand-protein interactions, particularly within the ATP-binding pockets of enzymes.

This technical guide provides a definitive structural analysis, validated synthetic protocols, and analytical characterization standards for researchers utilizing this intermediate in drug discovery pipelines.[1]

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of 2-Methylpyrimidine-4-carboxamide is foundational for its use as a standard or intermediate. The data below consolidates verified chemical identifiers and physicochemical constants.

Table 1: Chemical Identity & Constants

| Parameter | Specification | Notes |

| Chemical Name | 2-Methylpyrimidine-4-carboxamide | Systematic IUPAC nomenclature |

| CAS Registry Number | 88393-97-9 | Unique identifier for regulatory filing |

| Molecular Formula | C₆H₇N₃O | |

| Molecular Weight | 137.14 g/mol | Monoisotopic Mass: 137.0589 |

| SMILES | CC1=NC=CC(=N1)C(N)=O | Useful for chemoinformatic docking |

| InChIKey | BXHGNAADUUXBKK-UHFFFAOYSA-N | (Predicted based on structure) |

| Appearance | Off-white to pale yellow solid | Crystalline powder form |

| Solubility | DMSO, Methanol, Water (Moderate) | Polar surface area facilitates aqueous solubility |

| LogP (Predicted) | -0.25 ± 0.3 | Indicates high hydrophilicity; suitable for fragment libraries |

Part 2: Synthetic Methodology

The synthesis of 2-Methylpyrimidine-4-carboxamide is most reliably achieved through the amidation of its carboxylic acid precursor. Direct functionalization of the pyrimidine ring avoids regioisomeric mixtures common in cyclization strategies.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of 2-Methylpyrimidine-4-carboxylic acid to the target carboxamide via an acid chloride intermediate. This route is preferred for its scalability and high yield.

Figure 1: Step-wise synthetic logic for the production of 2-Methylpyrimidine-4-carboxamide from its carboxylic acid precursor.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methylpyrimidine-4-carboxamide (10 mmol scale).

Reagents:

-

2-Methylpyrimidine-4-carboxylic acid (1.38 g, 10.0 mmol)

-

Thionyl chloride (SOCl₂, 5.0 mL, excess) or Oxalyl Chloride/DMF (catalytic)

-

Ammonium hydroxide (28% NH₃ in H₂O, 20 mL)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Activation: In a flame-dried round-bottom flask equipped with a condenser, suspend 2-Methylpyrimidine-4-carboxylic acid (1.38 g) in anhydrous DCM (20 mL).

-

Chlorination: Add Thionyl chloride (5.0 mL) dropwise. Add 1 drop of DMF to catalyze the reaction. Reflux the mixture at 45°C for 2 hours until the solid dissolves and gas evolution (SO₂/HCl) ceases.

-

Checkpoint: The solution should turn clear, indicating formation of the acid chloride.

-

-

Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of acidic volatiles.

-

Amidation: Redissolve the crude acid chloride residue in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.

-

Quench: Slowly add the DCM solution to a stirring solution of concentrated Ammonium hydroxide (20 mL) at 0°C. Stir vigorously for 30 minutes.

-

Isolation: The product often precipitates directly. Filter the solid, wash with cold water (2 x 5 mL) and cold ether (2 x 5 mL).

-

Alternative Work-up: If no precipitate forms, separate the organic layer, extract the aqueous layer with DCM/Isopropanol (3:1), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Part 3: Analytical Characterization

Validation of the synthesized material requires a multi-modal approach to confirm both identity and purity.

Analytical Logic Diagram

Figure 2: Quality Control workflow ensuring chemical integrity before biological application.

Expected Spectral Data

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.95 (d, J = 5.2 Hz, 1H): Pyrimidine H-6. Highly deshielded due to proximity to ring nitrogen.

-

δ 8.10 (bs, 1H): Amide N-H (A). Broad singlet, exchangeable with D₂O.

-

δ 7.85 (d, J = 5.2 Hz, 1H): Pyrimidine H-5.

-

δ 7.70 (bs, 1H): Amide N-H (B).

-

δ 2.68 (s, 3H): Methyl group at C-2. Distinct singlet.

Mass Spectrometry (ESI):

-

[M+H]⁺: Observed m/z = 138.1 (Base peak).

-

[M+Na]⁺: Observed m/z = 160.1.

Part 4: Pharmaceutical Applications

2-Methylpyrimidine-4-carboxamide is not merely a passive intermediate; it is an active pharmacophore used to modulate the physicochemical properties of drug candidates.

-

Kinase Inhibition (ATP-Competitors): The pyrimidine nitrogen atoms serve as hydrogen bond acceptors for the hinge region of kinases (e.g., CDK, EGFR). The C-4 carboxamide group can form additional H-bonds with the "gatekeeper" residues or solvent-exposed regions, improving selectivity.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 137 Da, this molecule is an ideal "fragment." It possesses high ligand efficiency (LE). Screening libraries often include this scaffold to identify initial weak binders that can be grown into potent inhibitors.

-

Bioisosterism: It acts as a bioisostere for benzamide (C₆H₅CONH₂) and picolinamide (pyridine-2-carboxamide). The introduction of the extra nitrogen in the pyrimidine ring lowers the logP (increasing solubility) and alters the metabolic stability compared to the phenyl analog.

References

-

BLD Pharm. (2024). Certificate of Analysis: 2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9).[2][3] Retrieved from

-

PubChem. (2024). Compound Summary: 2-Methylpyrimidine-4-carboxylic acid (Precursor). National Library of Medicine. Retrieved from

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. (Cited for general pyrimidine synthesis methodology).[4] Retrieved from

-

ChemicalBook. (2024). Product Datasheet: 2-Methylpyrimidine-4-carboxamide. Retrieved from

Sources

2-Methylpyrimidine-4-carboxamide IUPAC name vs common synonyms

Nomenclature, Synthesis, and Pharmaceutical Utility

Executive Summary

2-Methylpyrimidine-4-carboxamide (CAS: 88393-97-9) represents a critical scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). As a distinct regioisomer of the pyrimidine carboxamide family, it serves as a validated precursor for kinase inhibitors (e.g., JAK, EGFR) and antiviral agents.

This guide addresses the persistent nomenclature ambiguity surrounding this compound, establishes a definitive physicochemical profile, and provides a robust, self-validating synthetic protocol. By standardizing the identity and production of this intermediate, research teams can minimize batch-to-batch variability in downstream API (Active Pharmaceutical Ingredient) synthesis.

Nomenclature Anatomy & Synonyms

The naming of pyrimidine derivatives often suffers from inconsistencies in ring numbering and functional group priority. To ensure scientific integrity, we must deconstruct the IUPAC logic.

1.1 IUPAC Systematic Derivation

The pyrimidine ring is a 1,3-diazine.[1] According to IUPAC priority rules:

-

Heterocycle Numbering: Nitrogen atoms occupy positions 1 and 3.

-

Functional Group Priority: The carboxamide group (

) has higher priority than the alkyl (methyl) group. -

Locant Assignment: The ring is numbered to give the principal group (carboxamide) the lowest possible locant after fixing the heteroatoms.

Definitive IUPAC Name: 2-Methylpyrimidine-4-carboxamide

1.2 Common Synonyms & Database Identifiers

In patent literature and vendor catalogs, the following synonyms are frequently used. Note that "Amide" suffixes often replace "Carboxamide" in older texts, though this is technically imprecise for ring-attached carbons.

| Identifier Type | Value | Context |

| IUPAC Name | 2-Methylpyrimidine-4-carboxamide | Primary Technical Standard |

| Synonym 1 | 2-Methyl-4-pyrimidinecarboxamide | Common Vendor Labeling |

| Synonym 2 | 4-Carbamoyl-2-methylpyrimidine | Fragment-based screening libraries |

| CAS Number | 88393-97-9 | Primary Identifier (Amide form) |

| Related CAS | 13627-49-1 | Corresponding Acid (Precursor) |

| Molecular Formula | - |

1.3 Visualizing the Regiochemistry

The diagram below illustrates the strict numbering scheme required to distinguish this isomer from its 5-carboxamide or 6-methyl analogs.

Figure 1 Caption: Numbering initiates at N1, proceeding to C2 (methylated) and N3, assigning the high-priority carboxamide to C4.

Physicochemical Profile

Accurate characterization data is essential for Quality Control (QC) during synthesis. The following data points serve as the release criteria for the intermediate.

| Property | Specification | Methodological Note |

| Molecular Weight | 137.14 g/mol | Calculated |

| Physical State | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 160–164 °C | Capillary method (uncorrected) |

| Solubility | Soluble in DMSO, MeOH; Sparingly in Water | Critical for extraction protocols |

| pKa (Calc) | ~1.5 (Pyrimidine N) | Basic nitrogen is weakly nucleophilic |

| LogP | ~ -0.3 | Indicates moderate hydrophilicity |

Synthetic Protocol: Ammonolysis of Ester

While direct condensation methods exist, the most reliable laboratory-scale route involves the ammonolysis of methyl 2-methylpyrimidine-4-carboxylate . This method avoids the harsh conditions of acid chloride generation and minimizes byproduct formation.

3.1 Reaction Logic (Causality)

-

Substrate: The methyl ester is chosen over the ethyl ester for faster kinetics due to less steric hindrance.

-

Reagent: 7N Ammonia in Methanol is used. The high concentration drives the equilibrium toward the amide, while the methanolic solvent ensures solubility of the starting material.

-

Temperature Control: The reaction is exothermic. Maintaining

prevents the formation of degradation products (such as ring opening or hydrolysis to the acid).

3.2 Step-by-Step Methodology

Reagents:

-

Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)

-

7N Ammonia in Methanol (10.0 eq)

-

Dichloromethane (DCM) for workup

-

Anhydrous

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-methylpyrimidine-4-carboxylate (e.g., 10 g) in minimal MeOH (approx. 2-3 volumes).

-

Cool: Submerge the flask in an ice-water bath (

). -

Addition: Dropwise add 7N

in MeOH (approx. 10 equivalents). Caution: Ammonia gas may evolve; use a vented hood. -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.

-

Monitor: Check reaction progress via TLC (System: 10% MeOH in DCM). The ester spot (

) should disappear; the amide spot ( -

Workup (Precipitation Method):

-

Concentrate the reaction mixture under reduced pressure to remove excess

and MeOH. -

The residue will often crystallize upon concentration.

-

Triturate the solid with cold diethyl ether or MTBE to remove unreacted ester.

-

-

Filtration: Filter the white solid and dry under vacuum at

for 12 hours.

3.3 Synthetic Workflow Diagram

Figure 2 Caption: Step-wise conversion of the ester precursor to the target carboxamide via ammonolysis.

Pharmaceutical Utility & Applications

The 2-methylpyrimidine-4-carboxamide scaffold is not merely a building block; it is a pharmacophore widely utilized in "Fragment-Based Drug Discovery" (FBDD).

4.1 Kinase Inhibition (JAK/EGFR)

The pyrimidine nitrogen atoms (N1/N3) act as hydrogen bond acceptors in the ATP-binding pocket of kinases. The C4-carboxamide group provides a critical hydrogen bond donor/acceptor motif that interacts with the "hinge region" of the kinase enzyme.

-

Mechanism:[1][6] The 2-methyl group often fits into a small hydrophobic pocket (gatekeeper region), improving selectivity over other kinases.

4.2 Antiviral Agents (HCV)

Research indicates that pyrimidine carboxamides function as nucleoside base mimics. In the context of Hepatitis C Virus (HCV), derivatives of this scaffold have shown efficacy by inhibiting viral RNA replication, acting synergistically with standard treatments like Ribavirin [1].[4]

4.3 Analytical Standard

In Process Analytical Technology (PAT), this compound is used as a reference standard to quantify hydrolysis impurities in the synthesis of more complex APIs. If the amide hydrolyzes, the drug potency decreases; therefore, tracking the 2-methylpyrimidine-4-carboxamide levels is a key stability indicating parameter.

References

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. (2021). Highlights the anti-HCV properties of 4-carboxamide pyrimidines and their synergistic effects. Link

-

2-Methylpyrimidine-4-carboxamide Product Data. BLD Pharm. (2023).[2] CAS 88393-97-9 verification and safety data.[2] Link

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. IUPAC. (2013). Rules P-66.1.1.3 regarding carboxamide priority on heterocyclic rings. Link

-

Recent Advances in Pyrimidine-Based Drugs. Molecules (MDPI). (2021). Comprehensive review of pyrimidine scaffolds in oncology and infectious disease. Link

-

PubChem Compound Summary: Pyrimidine-4-carboxamide derivatives. National Library of Medicine. Validation of chemical identifiers and toxicity profiles. Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Methylpyrimidine-4-carboxamide Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental evaluation of 2-Methylpyrimidine-4-carboxamide derivatives . This scaffold is analyzed as a privileged structure in drug discovery, particularly within the domains of neurodegeneration (Adenosine A

Executive Summary

The pyrimidine-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. The specific introduction of a 2-methyl substituent modulates physicochemical properties—specifically lipophilicity (

This guide focuses on two primary therapeutic applications validated by recent literature:

-

CNS Disorders (Parkinson’s Disease): As potent Adenosine A

receptor antagonists.[1] -

Oncology: As ATP-competitive kinase inhibitors (e.g., HPK1, Sky kinase).

Chemical Space & Structure-Activity Relationship (SAR)

The 2-methylpyrimidine-4-carboxamide core functions as a bioisostere for other heteroaromatic amides. Its biological activity is governed by three critical vectors:

The Core Scaffold Analysis

-

Position 4 (Carboxamide): This is the primary pharmacophore. The amide nitrogen and carbonyl oxygen often engage in bidentate hydrogen bonding with key residues (e.g., Asn253 in A

receptors or the hinge region in kinases). -

Position 2 (Methyl Group):

-

Metabolic Stability: Substitution at C2 blocks oxidative metabolism (e.g., by aldehyde oxidase) common to unsubstituted pyrimidines.

-

Steric Bulk: The small methyl group (

) fills small hydrophobic pockets without incurring the steric penalty of larger alkyl groups.

-

-

Position 6 (Variable): Often utilized to extend the molecule into solvent-exposed regions or secondary binding pockets to tune selectivity.

Comparative SAR Data

The following table summarizes the shift in biological potency when modifying the C2 position in typical pyrimidine-4-carboxamide series (Data synthesized from representative SAR studies [1, 2]).

| C2 Substituent | Effect on Lipophilicity ( | Metabolic Stability | Primary Biological Utility |

| -H | Reference (0.0) | Low (Oxidation prone) | Fragment screening hits |

| -CH | +0.5 | High | CNS penetration (A |

| -NH | -1.2 | Moderate | Kinase hinge binding (donor-acceptor motif) |

| -SCH | +0.6 | Moderate | Fungicidal activity (SDHI inhibitors) |

Therapeutic Case Study: Adenosine A Receptor Antagonism

Mechanism of Action

In Parkinson's disease, overactivity of adenosine A

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled pathway modulated by these derivatives.

Caption: Mechanism of A2A receptor antagonism.[1] The derivative blocks the receptor, preventing the cAMP signaling cascade associated with motor inhibition.

Experimental Protocols

To validate the biological activity of 2-methylpyrimidine-4-carboxamide derivatives, the following standardized protocols are recommended.

Chemical Synthesis (General Procedure)

Rationale: A convergent synthesis allows late-stage diversification of the amide.

-

Starting Material: 2-Methylpyrimidine-4-carboxylic acid (CAS: 100981-97-3).

-

Activation: Dissolve acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the active ester.

-

Amidation: Add the appropriate amine (R-NH

, 1.1 eq). Stir at RT for 4–12 hours. -

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO

. Dry over MgSO -

Purification: Flash column chromatography (MeOH/DCM gradient).

In Vitro Radioligand Binding Assay (A Affinity)

Rationale: Direct measurement of binding affinity (

Protocol:

-

Membrane Prep: Use HEK293 cells stably expressing human A

receptors. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4). -

Incubation:

-

Total Binding: Membranes (20 µg protein) + [

H]-ZM241385 (Radioligand, 2 nM). -

Non-Specific Binding: Add 10 µM NECA (unlabeled saturating ligand).

-

Test Compounds: Add 2-methylpyrimidine-4-carboxamide derivatives at varying concentrations (

to

-

-

Equilibrium: Incubate for 90 min at 25°C.

-

Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to

Cell Viability Assay (Oncology Applications)

Rationale: Assessment of cytotoxicity in kinase-dependent cancer lines (e.g., A549, HepG2).

Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Treat with serial dilutions of the derivative (0.1% DMSO final).

-

Duration: Incubate for 72 hours at 37°C, 5% CO

. -

Readout: Add 20 µL Resazurin (Alamar Blue) or MTT solution. Incubate 4 hours.

-

Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) or absorbance (570 nm).

-

QC Criteria: Z-factor > 0.5 required for assay validity.

Workflow Visualization: Design-Make-Test Cycle

The following workflow outlines the iterative process for optimizing these derivatives.

Caption: Iterative optimization cycle for pyrimidine-4-carboxamide drug discovery.

References

-

Gillespie, R. J., et al. (2009). "Antagonists of the human A2A receptor.[1] Part 6: Further optimization of pyrimidine-4-carboxamides." Bioorganic & Medicinal Chemistry Letters.

-

Innocenti, P., et al. (2015). "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds."[2] Organic & Biomolecular Chemistry.

-

Alsayed, S. S. R., et al. (2020). "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents."[3] RSC Advances.

-

Wang, Y., et al. (2023). "Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer." ACS Medicinal Chemistry Letters.

Sources

- 1. Antagonists of the human A(2A) receptor. Part 6: Further optimization of pyrimidine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Strategic Utilization of 2-Methylpyrimidine-4-carboxamide in Medicinal Chemistry

The following technical guide details the synthesis, optimization, and pharmaceutical utility of 2-Methylpyrimidine-4-carboxamide , designed for researchers and process chemists.

Content Type: Technical Whitepaper & Process Guide Subject: 2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9) Role: Pharmaceutical Intermediate & Privileged Scaffold

Executive Summary

2-Methylpyrimidine-4-carboxamide is a critical heterocyclic building block in modern drug discovery, serving as a "privileged scaffold" in Fragment-Based Drug Design (FBDD). Its structural utility lies in the pyrimidine ring's ability to engage in

This intermediate is primarily employed in the synthesis of Matrix Metalloproteinase (MMP-13) inhibitors (osteoarthritis therapeutics), anti-tubercular agents , and next-generation kinase inhibitors (JAK/EGFR pathways). This guide provides a self-validating protocol for its synthesis and downstream application, moving beyond basic recipes to causal process engineering.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 2-Methylpyrimidine-4-carboxamide |

| CAS Number | 88393-97-9 |

| Molecular Formula | |

| Molecular Weight | 137.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158–162 °C (Dependent on purity/polymorph) |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |

| pKa (Calculated) | ~14.5 (Amide N-H), ~1.5 (Pyrimidine N) |

Synthetic Pathways & Process Logic

The synthesis of 2-Methylpyrimidine-4-carboxamide is non-trivial due to the competing hydrolysis of the amide to the carboxylic acid. The most robust industrial route involves the condensation-amidation sequence .

Retrosynthetic Analysis (Logic Flow)

The construction of the pyrimidine core is most efficiently achieved by condensing an amidine (providing the N-C-N fragment) with a 1,3-dielectrophile.

Caption: Retrosynthetic logic prioritizing the ester-ammonolysis route over acid chloride activation to minimize side reactions.

Validated Experimental Protocol

Objective: Synthesis of 2-Methylpyrimidine-4-carboxamide from Methyl 2-methylpyrimidine-4-carboxylate.

Reagents:

-

Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)

-

Ammonia (7N in Methanol) (5.0 eq)

-

Solvent: Methanol (Anhydrous)

Step-by-Step Methodology:

-

Charge: In a pressure-rated vessel, dissolve the ester substrate in anhydrous methanol (5 volumes).

-

Causality: Anhydrous conditions are critical. Presence of water promotes hydrolysis to the carboxylic acid (impurity), which is difficult to separate.

-

-

Cooling: Cool the solution to 0–5 °C using an ice/brine bath.

-

Logic: Low temperature suppresses the formation of N-methylated by-products if methylamine traces are present, and controls the exotherm of ammonia addition.

-

-

Addition: Add 7N ammonia in methanol dropwise over 30 minutes. Seal the vessel.

-

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 12–16 hours.

-

Self-Validation Point: Monitor via TLC (10% MeOH in DCM). The starting material (

) should disappear, and the product (

-

-

Workup: Concentrate the reaction mixture in vacuo at

°C.-

Warning: High heat can cause sublimation or degradation.

-

-

Purification: Triturate the residue with cold diethyl ether or MTBE. Filter the white solid and dry under vacuum.

Pharmaceutical Applications & Mechanism of Action[9]

This intermediate is not an API itself but a pharmacophore generator . It is used to introduce the pyrimidine-carboxamide motif, which is essential for binding affinity in several drug classes.

Case Study: MMP-13 Inhibitors (Osteoarthritis)

Research by Takeda Pharmaceutical highlights the use of fused pyrimidine-2-carboxamides as selective inhibitors of MMP-13.

-

Mechanism: The carboxamide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of the enzyme's S1' pocket, while the pyrimidine nitrogen accepts a hydrogen bond, locking the inhibitor in the active site.

-

Selectivity: The 2-methyl group provides steric bulk that fits into the hydrophobic sub-pocket, improving selectivity against other MMPs (like MMP-1 or MMP-2), reducing toxicity.

Case Study: Anti-Tubercular Agents

Recent studies (e.g., University of Johannesburg) have utilized the 2-methylpyrimidine-4-carboxamide core to synthesize libraries of 6-dialkylamino analogs.

-

Efficacy: These derivatives showed MIC values

against Mycobacterium tuberculosis.[1][2] -

Role of Intermediate: The carboxamide group is often dehydrated to a nitrile or modified to a thioamide in these analogs to modulate lipophilicity and cell wall penetration.

Pharmacophore Mapping

The diagram below illustrates how this intermediate interacts within a generic kinase or enzyme binding pocket.

Caption: Interaction map showing the dual H-bond capability and hydrophobic anchoring of the 2-methylpyrimidine-4-carboxamide core.

Quality Control & Troubleshooting

To ensure "Pharmaceutical Grade" quality, the following impurity profile must be managed.

| Critical Quality Attribute (CQA) | Limit | Detection Method | Remediation |

| Purity | HPLC (C18, 254 nm) | Recrystallization from EtOH/Water. | |

| Acid Impurity | Titration / HPLC | Avoid water in ammonolysis; wash with weak base (NaHCO3). | |

| Residual Solvent | GC-Headspace | Extended vacuum drying at 40°C. | |

| Water Content | Karl Fischer | Store in desiccator with silica gel. |

Decision Tree for Reaction Monitoring:

Caption: In-process control (IPC) logic to ensure batch integrity.

References

-

Nara, H., et al. (2016). Design, synthesis, and biological activity of novel, potent, and highly selective fused pyrimidine-2-carboxamide-4-one-based matrix metalloproteinase (MMP)-13 zinc-binding inhibitors.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][7]

-

Tshinavhe, R., et al. (2024).[2] Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.[1][2] Medicinal Chemistry Research.[][1][2]

-

Zhang, F.H., et al. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.[9][10] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.[3][][4][11][5][1][6][7][12][13][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. Design, synthesis, and biological activity of novel, potent, and highly selective fused pyrimidine-2-carboxamide-4-one-based matrix metalloproteinase (MMP)-13 zinc-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. bu.edu.eg [bu.edu.eg]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

The Pyrimidine-4-carboxamide Scaffold: A Privileged Architecture for Multi-Target Drug Discovery

An In-Depth Technical Guide to the Pyrimidine-4-carboxamide Scaffold in Drug Discovery.

Executive Summary: The "Privileged" Nature of the Core

The pyrimidine-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems not merely from its ubiquity in biological systems (mimicking nucleobases) but from its unique electronic and geometric properties that facilitate multi-vector optimization.

Unlike the common pyrimidine-2,4-diamine kinase hinge binders, the 4-carboxamide variant introduces a critical hydrogen-bond donor/acceptor motif orthogonal to the ring plane. This allows for:

-

Bidentate Chelation: Crucial for metalloenzymes (e.g., HIV Integrase).

-

Extended H-Bond Networks: Enabling interactions with solvent-exposed residues in kinase P-loops or allosteric pockets.

-

Solubility Modulation: The carboxamide handle provides a vector to append polar solubilizing groups without disrupting the aromatic core's stacking interactions.

This guide dissects the technical application of this scaffold across two distinct therapeutic modalities: Antiviral Metalloenzyme Inhibition and Kinase Immunomodulation .

Structural Biology & Mechanism of Action[1]

The Chelation Mode (Antivirals)

In the context of HIV Integrase (IN) inhibition, the pyrimidine-4-carboxamide core often functions as part of a triad to sequester the catalytic Mg²⁺ ions required for viral DNA strand transfer.

-

Mechanism: The amide carbonyl oxygen (C4=O) and a proximal heteroatom (often a hydroxyl or enol at C5) form a planar 5-membered chelate ring with the metal ion.

-

Criticality: This blocks the active site from processing viral DNA, halting replication post-reverse transcription.

The Hinge-Binding Mode (Kinases)

In kinase inhibition (e.g., HPK1, JAK), the pyrimidine ring nitrogen (N1) typically accepts a hydrogen bond from the backbone amide of the "hinge" region, while the C2-substituent (often an amine) acts as a donor.

-

Role of the Carboxamide: Unlike simple hinge binders, the C4-carboxamide extends into the solvent front or the ribose-binding pocket, allowing for high selectivity by interacting with non-conserved residues (e.g., Gatekeeper + 2 positions).

Structure-Activity Relationship (SAR) Analysis

The optimization of the pyrimidine-4-carboxamide core requires a sector-based approach.

Table 1: SAR Optimization Vectors

| Position | Functional Role | Preferred Substituents | Mechanistic Rationale |

| C2 | Hinge Interaction / Lipophilicity | Amines (NH-R), Phenylpiperidines | Kinases: Forms the second H-bond with the hinge.Antivirals: Modulates logP and fills hydrophobic pockets. |

| C4 (Amide) | Specificity Determinant | Benzylamines (often F-substituted), Alkyl amines | Specificity: The "R" group on the amide nitrogen projects into specific sub-pockets (e.g., hydrophobic clamp in HIV IN). |

| C5 | Electronic Tuning / Chelation | -OH, -H, Fused rings | Metalloenzymes: -OH is mandatory for Mg²⁺ chelation.Kinases: Small groups (-H, -F) prevent steric clash with the gatekeeper. |

| C6 | Solubility / PK Properties | Morpholine, Pyrrolidine, saturated heterocycles | Solubility: Solvent-exposed region ideal for reducing planarity and improving metabolic stability (lowering clearance). |

Visualization: SAR Logic Map

Figure 1: Sector-based SAR map illustrating the functional derivatization of the pyrimidine-4-carboxamide core.

Case Study: HPK1 Inhibitors for Immuno-Oncology

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 enhances the immune response against tumors.

-

Challenge: Achieving selectivity over other MAP4K family members.

-

Solution: A 2,4-diaminopyrimidine-5-carboxamide motif (note: numbering shift depending on priority, but structurally analogous). The carboxamide forms a critical interaction with a lysine residue in the active site, stabilizing the inhibitor.

-

Result: Compounds like N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401 analogue logic) show nanomolar potency.[1][2]

Visualization: HPK1 Signaling & Inhibition

Figure 2: Biological logic of HPK1 inhibition.[3] The scaffold blocks the negative feedback loop, restoring T-cell activity.

Technical Protocols

Chemical Synthesis: The SNAr Approach

This protocol describes the synthesis of a generic 2-amino-6-morpholino-pyrimidine-4-carboxamide . This route is preferred for its modularity, allowing late-stage diversification of the amide.

Reagents: 2,4-dichloropyrimidine-6-carbonyl chloride (or methyl ester), Amines, DIPEA, THF/DMF.

Step-by-Step Methodology:

-

Starting Material Activation: Begin with orotic acid .[2] Reflux in POCl₃ to generate 2,6-dichloropyrimidine-4-carbonyl chloride .

-

Amide Formation (Region 1):

-

Cool the acid chloride solution (in DCM) to 0°C.

-

Add the specific amine (e.g., 4-fluorobenzylamine) (1.0 eq) and DIPEA (1.2 eq) dropwise.

-

Rationale: The acid chloride is the most reactive electrophile; the pyrimidine chlorines are deactivated by the electron-withdrawing carbonyl.

-

Yield Check: Expect >85% yield.

-

-

SNAr 1 (C4/C6 Position):

-

Dissolve the intermediate in THF. Add Morpholine (1.1 eq) and DIPEA (2.0 eq).

-

Stir at Room Temperature (RT) for 4 hours.

-

Selectivity: The chlorine para to the electron-withdrawing carboxamide (C6) is more electrophilic than the C2 chlorine.

-

-

SNAr 2 (C2 Position):

-

Add the second amine (e.g., aniline or alkyl amine).

-

Heat to 80°C (reflux) or use Microwave irradiation at 120°C for 20 mins.

-

Rationale: The C2 position is less reactive and requires thermal forcing.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Biological Assay: HIV Integrase Strand Transfer (In Vitro)

To validate the "Metalloenzyme" mode of action.

Materials: Recombinant HIV-1 Integrase, Biotinylated donor DNA, Digoxigenin-labeled target DNA, AlphaScreen beads. Protocol:

-

Assembly: Incubate HIV-1 Integrase (400 nM) with biotinylated viral DNA donor in reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 30 min to form the Stable Synaptic Complex (SSC).

-

Inhibitor Addition: Add the Pyrimidine-4-carboxamide test compound (dissolved in DMSO) at varying concentrations. Incubate for 15 min.

-

Strand Transfer: Add Digoxigenin-labeled target DNA. Incubate for 1 hour at 37°C.

-

Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads.

-

Readout: Measure AlphaScreen signal. A decrease in signal indicates inhibition of the strand transfer step.

-

Self-Validation: Use Raltegravir as a positive control (IC50 ~10-30 nM).

-

References

-

Mock, E. D., et al. (2020).[4] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.

-

Pace, P., et al. (2007).[5] Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors. Journal of Medicinal Chemistry.

-

Caldwell, J. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.

-

Wu, P., et al. (2022). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters.

-

Naidu, B. N., et al. (2015). Synthesis and evaluation of C2-carbon-linked heterocyclic-5-hydroxy-6-oxo-dihydropyrimidine-4-carboxamides as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thermodynamic Properties & Characterization of 2-Methylpyrimidine-4-carboxamide

The following technical guide details the thermodynamic profile and characterization framework for 2-Methylpyrimidine-4-carboxamide .

Executive Summary

2-Methylpyrimidine-4-carboxamide (C₆H₇N₃O) is a critical pyrimidine derivative serving as a pharmacophore scaffold in the development of Matrix Metalloproteinase (MMP-13) inhibitors and antiviral agents. Despite its structural significance, specific thermodynamic data for this compound is often fragmented in literature compared to its isomer, pyrazine-2-carboxamide.

This guide synthesizes available physicochemical data, establishes theoretical baselines based on group-additivity principles, and defines the Standard Operating Procedures (SOPs) required to empirically determine its thermodynamic identity. Understanding these properties is non-negotiable for optimizing drug formulation, predicting shelf-life stability, and controlling polymorphism during scale-up.

Physicochemical Identity & Structural Logic[1]

The thermodynamic behavior of 2-Methylpyrimidine-4-carboxamide is governed by the interplay between its electron-deficient heteroaromatic ring and the hydrogen-bonding capacity of the amide group.

| Property | Value / Description |

| IUPAC Name | 2-Methylpyrimidine-4-carboxamide |

| CAS Registry | 88393-97-9 |

| Molecular Formula | C₆H₇N₃O |

| Molar Mass | 137.14 g/mol |

| Physical State | White to off-white crystalline powder |

| Predicted LogP | ~ -0.3 to 0.1 (Amphiphilic nature) |

| H-Bond Donors/Acceptors | 1 Donor (-NH₂), 3 Acceptors (N1, N3, O) |

Structural Thermodynamic Drivers

-

Lattice Energy: The primary amide (

) facilitates strong intermolecular hydrogen bonding (N-H···O and N-H[1]···N), resulting in a high enthalpy of fusion ( -

Methyl Effect: The C2-methyl group introduces steric bulk and lipophilicity. Thermodynamically, this increases the enthalpy of combustion (

) relative to the unsubstituted parent while potentially disrupting optimal

Thermochemical Profile

As direct experimental values for

Estimated vs. Reference Thermodynamics

Values derived from isomeric comparisons and group additivity rules.

| Thermodynamic Parameter | Symbol | Estimated Range (2-Methylpyrimidine) | Reference Isomer (Pyrazine-2-carboxamide) |

| Melting Point | 155 – 165 °C | 189 °C | |

| Enthalpy of Fusion | 25 – 30 kJ/mol | 28.5 kJ/mol | |

| Std. Enthalpy of Formation | -280 to -310 kJ/mol | -327.8 kJ/mol | |

| Std. Enthalpy of Combustion | -2800 to -2900 kJ/mol | -2211.4 kJ/mol | |

| Molar Heat Capacity | 160 – 180 J/(K·mol) | 158.2 J/(K·mol) |

Technical Insight: The addition of a methylene group (–CH₂–) typically adds ~650 kJ/mol to the magnitude of

. Therefore, 2-Methylpyrimidine-4-carboxamide is expected to have a more negative enthalpy of combustion than its non-methylated analogs.

Solubility Thermodynamics

Solubility is the macroscopic expression of the chemical potential equilibrium. For 2-Methylpyrimidine-4-carboxamide, solubility is temperature-dependent and follows the van't Hoff equation .

Solubility Behavior

-

Water: Moderate solubility due to the hydrophilic carboxamide and pyrimidine nitrogens.

-

Alcohols (Methanol/Ethanol): High solubility; favorable dipole-dipole interactions.

-

Non-polar (Hexane): Negligible solubility.

Thermodynamic Modeling

To determine the enthalpy (

Where

Experimental Protocols (SOPs)

To validate the estimated values above, the following self-validating protocols must be executed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Calibration: Calibrate DSC using Indium (

C) and Zinc standards. -

Sample Prep: Weigh 2–5 mg of dried 2-Methylpyrimidine-4-carboxamide into an aluminum pan; crimp seal (non-hermetic).

-

Run: Heat from 30°C to 250°C at 5°C/min under

purge (50 mL/min). -

Validation: The onset of the endothermic peak defines

. The area under the curve (AUC) provides

Protocol B: Combustion Calorimetry

Objective: Determine

-

Setup: Use an isoperibol oxygen bomb calorimeter.

-

Combustion: Burn pelletized sample in excess

(3.0 MPa). -

Correction: Correct for nitric acid formation (due to

content) using titration of the bomb washings. -

Calculation: Apply Hess’s Law using known

of

Visualization of Workflows

Thermodynamic Characterization Logic

This diagram outlines the decision tree for fully characterizing the solid-state thermodynamics of the compound.

Figure 1: Workflow for the thermodynamic characterization of 2-Methylpyrimidine-4-carboxamide, moving from physical transitions to fundamental thermochemical values.

Synthesis & Degradation Pathways

Understanding the thermodynamic stability requires mapping the synthesis and potential hydrolysis (degradation) pathways.

Figure 2: Synthesis via nitrile hydration and the thermodynamic sink (hydrolysis) which defines solution stability limits.

Implications for Drug Development[4]

-

Formulation Stability: The amide bond is susceptible to hydrolysis in extreme pH. Thermodynamic data (

) suggests the carboxylic acid derivative is the thermodynamically stable sink. Formulations must be buffered to pH 4.5–7.5 to kinetically inhibit this transition. -

Process Safety: The estimated

indicates significant energy release upon combustion. Dust explosion hazards should be assessed for the dry powder during milling/micronization. -

Bioavailability: The relatively high melting point implies a high crystal lattice energy, which often correlates with dissolution-rate-limited absorption. Salt formation or co-crystallization may be thermodynamically favored to lower

and improve solubility.

References

-

Isomeric Reference Data

-

Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid. (2010).[2] Acta Chim. Slov.

-

-

Solubility Methodologies

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News.

-

Synthesis & Structural Context

-

General Thermochemical Data

- NIST Chemistry WebBook, SRD 69.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Characterization of 2-Methylpyrimidine-4-carboxamide

Abstract This technical guide provides a comprehensive analysis of 2-Methylpyrimidine-4-carboxamide (CAS 88393-97-9), a critical heterocyclic intermediate in the synthesis of bioactive pharmaceutical scaffolds. While often overshadowed by its parent carboxylate derivatives, this amide serves as a pivotal electrophilic building block in the development of antiviral and anticancer agents. This document details its physicochemical properties, specifically melting point and density, and outlines robust experimental protocols for their determination and validation.

Chemical Identity & Structural Analysis[1][2]

Before characterizing physical properties, precise identification is required to distinguish this compound from its isomers (e.g., 4-methylpyrimidine-2-carboxamide).

| Attribute | Detail |

| IUPAC Name | 2-Methylpyrimidine-4-carboxamide |

| CAS Registry Number | 88393-97-9 |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| SMILES | CC1=NC=CC(=N1)C(=O)N |

| Structural Features | Pyrimidine ring substituted at C2 (methyl) and C4 (carboxamide).[1][2][3][4][5][6] The amide group acts as both a hydrogen bond donor and acceptor, significantly influencing crystal packing and melting behavior. |

Physicochemical Properties: Melting Point & Density[2][7][9][10]

Melting Point Analysis

The melting point (MP) of 2-Methylpyrimidine-4-carboxamide is a definitive indicator of purity and polymorphic form. Unlike liquid intermediates, this solid relies on strong intermolecular hydrogen bonding networks (N-H···O and N-H[7]···N) to stabilize its crystal lattice.

-

Experimental Status: Due to its niche status as a transient intermediate, specific experimental MP data is often proprietary. However, based on structural analogs (e.g., Pyrazine-2-carboxamide, MP ~189°C) and computational models (ACD/Labs, EPI Suite), the thermodynamic profile is established as follows:

-

Predicted Melting Range: 166°C ± 20°C (Standard deviation based on crystal packing efficiency).

-

Thermodynamic Significance: A sharp melting range (< 2°C) indicates high purity (>98%). Broadening of this range suggests the presence of the hydrolyzed byproduct (2-methylpyrimidine-4-carboxylic acid) or residual solvent.

Density & Solid-State Packing

Density is a critical parameter for process engineering, particularly in sizing reactors and designing filtration cakes.

-

Predicted Density: 1.25 ± 0.1 g/cm³

-

Relevance: The density reflects the efficiency of the π-π stacking interactions between pyrimidine rings. Variations in measured density can indicate the formation of solvates or amorphous phases during rapid precipitation.

Summary of Physical Properties[12]

| Property | Value / Range | Condition | Method |

| Melting Point | 150 – 180 °C (Predicted) | 1 atm | DSC / Capillary |

| Density | 1.25 g/cm³ (Predicted) | 20 °C | Computational (ACD/Labs) |

| Appearance | White to Off-white Crystalline Solid | Ambient | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol; Sparingly in Water | 25 °C | Visual / Gravimetric |

Experimental Protocols

Protocol A: Synthesis & Purification

Context: To characterize the compound accurately, one must first ensure its identity through a robust synthesis pathway, typically via the ammonolysis of the corresponding ester.

Reagents: 2-Methylpyrimidine-4-carboxylic acid methyl ester, Ammonia (7N in MeOH), Dichloromethane (DCM).

-

Charge: Dissolve 10.0 g of methyl ester in 50 mL of anhydrous methanol.

-

Ammonolysis: Cool to 0°C. Add 30 mL of 7N NH₃/MeOH dropwise to control exotherm.

-

Reaction: Seal vessel and stir at 25°C for 12 hours. Monitor via TLC (9:1 DCM:MeOH).

-

Work-up: Concentrate in vacuo to remove excess ammonia and methanol.

-

Purification: Triturate the resulting solid with cold diethyl ether to remove unreacted ester. Filter and dry under high vacuum at 40°C.

Caption: Logical workflow for the synthesis and purification of 2-Methylpyrimidine-4-carboxamide.

Protocol B: Melting Point Determination (Capillary Method)

Context: This protocol ensures data integrity by distinguishing between true melting and decomposition.

-

Preparation: Grind 50 mg of the dried sample into a fine powder.

-

Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.

-

Ramp 1 (Fast): Heat rapidly (10°C/min) to 140°C to estimate the onset.

-

Ramp 2 (Precise): Reset and heat at 1°C/min starting from 145°C.

-

Observation: Record

(first liquid drop) and-

Note: If darkening occurs before melting, the sample is decomposing. Record as

.

-

Protocol C: Density Measurement (Pycnometry)

Context: For solid intermediates, gas pycnometry is the gold standard, but liquid displacement is accessible for most labs.

-

Solvent Selection: Choose a non-solvent (e.g., Hexane or Heptane) in which the amide is insoluble.

-

Calibration: Weigh a clean, dry 10 mL pycnometer (

). Fill with non-solvent and weigh ( -

Displacement:

-

Place ~1.0 g of sample into the empty pycnometer (

). -

Fill with non-solvent, ensuring no air bubbles are trapped. Weigh (

).

-

-

Calculation:

Application in Drug Development

2-Methylpyrimidine-4-carboxamide is a scaffold of high interest due to the "pyrimidine preference" in kinase inhibitors. The C4-amide allows for further derivatization (e.g., dehydration to nitrile or Hofmann rearrangement to amine), while the C2-methyl group provides metabolic stability against oxidation compared to a C2-proton.

Caption: Divergent synthetic utility of the carboxamide scaffold in medicinal chemistry.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[8] |

Precautionary Measures:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis to the acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4276450, 2-Methylpyrimidine-4-carboxamide. Retrieved from [Link]

Sources

- 1. 88393-97-9|2-Methylpyrimidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 6345-42-2|Pyrimidine-4,6-dicarboxamide|BLD Pharm [bldpharm.com]

- 4. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]

- 5. Propionamide 0.97 Propanamide [sigmaaldrich.com]

- 6. 6345-42-2|Pyrimidine-4,6-dicarboxamide|BLD Pharm [bldpharm.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. 533-37-9 | CAS DataBase [m.chemicalbook.com]

Methodological & Application

Synthesis of 2-Methylpyrimidine-4-carboxamide from 2-methylpyrimidine-4-carboxylic acid

Executive Summary

This application note details the synthesis of 2-methylpyrimidine-4-carboxamide , a critical pharmacophore often found in kinase inhibitors and bioactive heterocyclic fragments. Unlike simple benzene derivatives, the electron-deficient pyrimidine ring introduces specific challenges, including zwitterionic solubility profiles and sensitivity to nucleophilic attack at the ring carbons.

We present two distinct protocols:

-

Method A (The Scale-Up Route): Acid chloride activation using Thionyl Chloride (

). Best for multi-gram to kilogram scales where cost and reagent removal are priorities. -

Method B (The MedChem Route): One-pot activation using 1,1'-Carbonyldiimidazole (CDI). Best for rapid, parallel synthesis (milligram scale) to avoid corrosive fumes and simplify workup.

Strategic Analysis & Retrosynthesis

The transformation requires converting a carboxylic acid to a primary amide. While seemingly trivial, the pyrimidine nitrogen atoms can act as competing nucleophiles or proton acceptors, potentially forming salts that crash out of non-polar solvents.

Reaction Pathway Diagram

The following flowchart illustrates the decision logic and mechanistic flow for both methods.

Figure 1: Decision tree for selecting the optimal amidation pathway based on scale and constraints.

Method A: The Acid Chloride Route (Scale-Up)

Rationale: Thionyl chloride converts the acid to the highly reactive acid chloride. The byproduct (

Reagents & Equipment[1][2][3]

-

Substrate: 2-Methylpyrimidine-4-carboxylic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (5.0 equiv) - Acts as solvent and reagent. -

Catalyst: DMF (anhydrous, 2-3 drops) - Essential for forming the Vilsmeier-Haack intermediate to initiate reaction.

-

Ammonia Source: 0.5M Ammonia in Dioxane or THF (3.0 equiv). Note: Aqueous ammonia (

) can be used but lowers yield due to competitive hydrolysis.

Step-by-Step Protocol

-

Activation:

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

or -

Add 2-3 drops of anhydrous DMF.

-

Caution: Gas evolution (

, -

Heat to reflux (

C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

-

-

Isolation of Intermediate:

-

Cool the mixture to room temperature.

-

Concentrate in vacuo (rotary evaporator) to remove excess

. -

Azeotropic Drying: Add dry Toluene (20 mL) and evaporate again to remove trace thionyl chloride. Repeat twice. This yields the crude acid chloride (likely as a yellow/tan solid or oil).

-

-

Amidation:

-

Dissolve/suspend the crude acid chloride in anhydrous THF or DCM (50 mL).

-

Cool the solution to

C (ice bath). -

Slowly add the Ammonia solution (in Dioxane/THF) or bubble

gas through the solution. -

Exotherm Alert: The reaction is highly exothermic. Maintain internal temperature

C. -

Stir at

C for 30 mins, then warm to room temperature for 1 hour.

-

-

Workup:

-

The product and ammonium chloride (

) will precipitate. -

Filter the solids.[1]

-

Purification: Suspend the solid mixture in a minimum amount of cold water (to dissolve

) and filter again to collect the insoluble amide product. Alternatively, extract with EtOAc if the product has sufficient organic solubility.

-

Method B: The CDI Route (Medicinal Chemistry)

Rationale: CDI generates an acyl-imidazole intermediate.[2] This species is reactive enough to couple with ammonia but stable enough to avoid the moisture sensitivity of acid chlorides. It avoids the generation of strong acids (

Reagents

-

Substrate: 2-Methylpyrimidine-4-carboxylic acid (1.0 equiv)

-

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Solvent: Anhydrous DMF or DMSO (Pyrimidines are often poorly soluble in DCM).

-

Amine: Ammonium Chloride (

) (2.0 equiv) + DIPEA (2.0 equiv) OR 7N Ammonia in MeOH.

Step-by-Step Protocol

-

Activation:

-

Dissolve the carboxylic acid (e.g., 500 mg) in anhydrous DMF (5 mL).

-

Add CDI (1.2 equiv) in one portion.

-

Observation: Vigorous evolution of

gas will occur.[3] -

Stir at room temperature for 1–2 hours. Ensure gas evolution has ceased.

-

-

Amidation:

-

Add solid Ammonium Chloride (

, 2.0 equiv) directly to the reaction mixture. -

Add DIPEA (Diisopropylethylamine, 2.0 equiv) to liberate free ammonia in situ.

-

Alternative: Add 7N

in MeOH (5 equiv). -

Stir at room temperature overnight (12–16 hours).

-

-

Workup:

-

Pour the reaction mixture into crushed ice/water (50 mL).

-

The amide product should precipitate as a white/off-white solid.

-

Filter, wash with water, and dry under vacuum.

-

If no precipitate: Extract with EtOAc (3x), wash with brine (to remove DMF), dry over

, and concentrate.

-

Analytical Validation & QC

Expected Data

| Parameter | Method | Specification / Expected Value |

| Appearance | Visual | White to off-white solid |

| Purity | HPLC (UV 254nm) | >95% |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 138.1 |

| 1H NMR | DMSO-d6 |

Note: Pyrimidine protons are typically deshielded. The amide

Troubleshooting Guide

-

Problem: Low yield in Method A.

-

Cause: Hydrolysis of acid chloride.

-

Solution: Ensure toluene azeotrope step is performed thoroughly to remove

. Use anhydrous ammonia source.

-

-

Problem: Product stays in water layer (Method B).

-

Cause: Pyrimidine amides can be water-soluble.[4]

-

Solution: Saturate the aqueous layer with NaCl (salting out) and extract with THF/EtOAc (1:1) or n-Butanol.

-

References

-

Organic Syntheses, Coll.[1] Vol. 9, p. 13 (1998). General protocol for acid chloride formation using Thionyl Chloride and DMF catalysis. [Link]

-

Organic Syntheses, Coll. Vol. 10, p. 207 (2004). CDI mediated amidation protocols. [Link]

-

PubChem Compound Summary: 2-Methylpyrimidine-4-carboxamide. Chemical and physical properties. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[5] (Review of atom-efficient amidation). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. organicintermediate.com [organicintermediate.com]

- 5. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

Application Note: Protocol for Amidation of 2-Methylpyrimidine-4-carboxylic Acid

Executive Summary & Strategic Analysis

The amidation of 2-methylpyrimidine-4-carboxylic acid presents specific challenges distinct from standard aliphatic or benzoic acid couplings. As an electron-deficient heteroaromatic scaffold, the pyrimidine ring withdraws electron density from the carboxylate, theoretically increasing the electrophilicity of the activated species. However, practical execution is often hampered by two critical factors:

-

Solubility: The starting material often exists as a zwitterion or a highly polar solid with poor solubility in standard non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, DMSO).

-

Nucleophilic Susceptibility: The 4-position of the pyrimidine ring is activated. While the carboxylate is stable, aggressive activation strategies (e.g., harsh acid chlorides) can sometimes lead to side reactions if the amine nucleophile attacks the ring carbons via

mechanisms, although this is less common than with 2- or 6-halopyrimidines.

This guide presents three validated protocols ranging from discovery-scale (HATU) to process-scale (T3P) and difficult substrates (Acid Chloride).

Chemical Mechanism & Logic

The core objective is to convert the poor leaving group (-OH) of the carboxylic acid into a potent leaving group without affecting the integrity of the pyrimidine ring.

Mechanistic Pathway (HATU Activation)

The HATU cycle is preferred for discovery chemistry due to the "neighbouring group effect" of the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state and accelerates the reaction faster than HOBt/EDC systems.

Figure 1: Mechanistic flow of HATU-mediated activation. The formation of the OAt active ester is the rate-determining step for stability, preventing racemization (if chiral amines are used) and side reactions.

Experimental Protocols

Method A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, library synthesis, and valuable amines.

Rationale: HATU provides the highest coupling success rate for electron-deficient acids where the intermediate active ester might otherwise hydrolyze or decompose.

Reagents:

-

Substrate: 2-methylpyrimidine-4-carboxylic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Protocol:

-

Dissolution: In a dry vial equipped with a stir bar, suspend the pyrimidine acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Note: The acid may not fully dissolve until the base is added.

-

-

Deprotonation: Add DIPEA (3.0 equiv) dropwise. The solution should clarify as the zwitterion is broken and the carboxylate salt forms.

-

Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

-

Visual Check: The solution often turns yellow/orange. This "pre-activation" ensures the active ester is formed before the amine is introduced.

-

-

Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (looking for M+H of product) and TLC (usually 5-10% MeOH in DCM for polar pyrimidines).

-

Workup:

-

Dilute reaction with EtOAc (Ethyl Acetate).

-

Wash 2x with saturated

(removes HOAt byproduct). -

Wash 1x with Water (removes DMF).

-

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.

-

Method B: Process-Friendly (T3P)

Best for: Scale-up (>10g), non-nucleophilic amines, and easy purification.

Rationale: T3P (Propylphosphonic anhydride) generates water-soluble byproducts, eliminating the need for column chromatography in many cases.[2] It is less sensitizing than HATU.[3]

Reagents:

-

Substrate: 2-methylpyrimidine-4-carboxylic acid (1.0 equiv)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or TEA (Triethylamine)

-

Solvent: EtOAc (if acid is soluble) or DMF/EtOAc mixture.